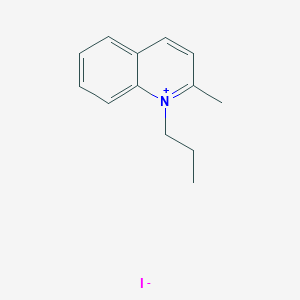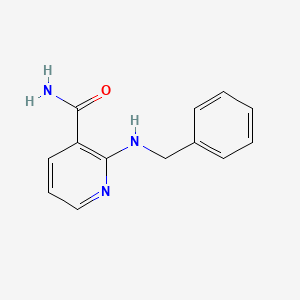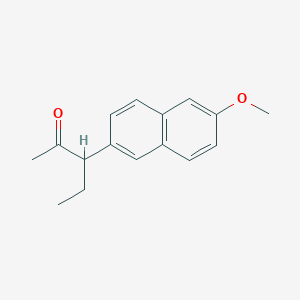![molecular formula C11H10N4O4S B14622678 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- CAS No. 55842-00-7](/img/structure/B14622678.png)
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is an organic compound with the molecular formula C₁₁H₁₀N₄O₄S This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a nitrophenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron, hydrochloric acid, tin, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Amination Products: Conversion of the nitro group to an amino group.
Substitution Products: Formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for detection and analysis in biological research.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.
Agriculture: It can be used in the development of agrochemicals for pest control and crop protection.
作用機序
The mechanism of action of 3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The nitrophenylamino group can interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
類似化合物との比較
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide: Similar structure with a methyl group instead of a nitro group.
N-[(Butylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide: Contains a butylamino carbonyl group.
Uniqueness:
3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-: is unique due to the presence of the nitrophenylamino group, which imparts specific reactivity and biological activity
特性
CAS番号 |
55842-00-7 |
|---|---|
分子式 |
C11H10N4O4S |
分子量 |
294.29 g/mol |
IUPAC名 |
2-(3-nitroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)10-5-2-6-13-11(10)14-8-3-1-4-9(7-8)15(16)17/h1-7H,(H,13,14)(H2,12,18,19) |
InChIキー |
CWTAKVXEFMEHPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


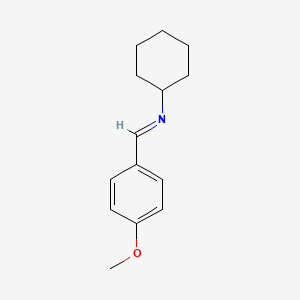
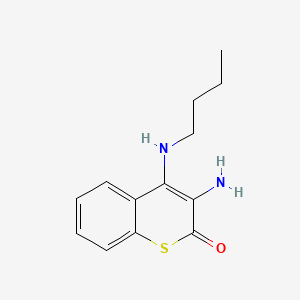
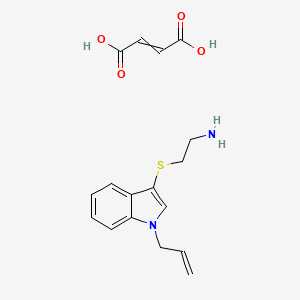
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
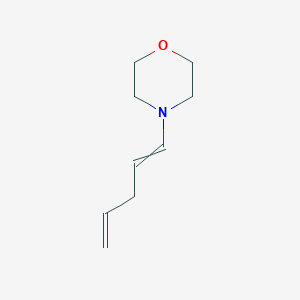
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
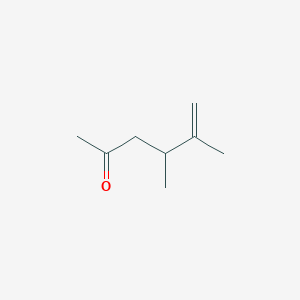
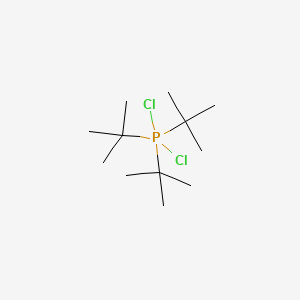
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
